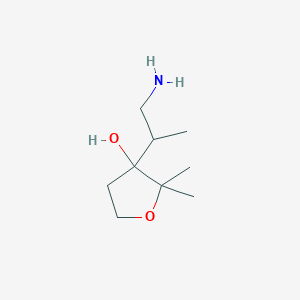
4-carbamoyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-carbamoyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminophenol with diethyl oxalate to form an intermediate, which is then cyclized to produce the desired benzoxazine derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-carbamoyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted benzoxazine derivatives .
Applications De Recherche Scientifique
4-carbamoyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 4-carbamoyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of protein-protein interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-phenylcarbamoyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
- 3,4-dihydro-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid
- 3,4-dihydro-7-hydroxy-2-methylene-3-oxo-2H-1,4-benzoxazine-5-carboxylic acid
Uniqueness
4-carbamoyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its carbamoyl and carboxylic acid groups allow for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and development .
Propriétés
Formule moléculaire |
C10H10N2O4 |
|---|---|
Poids moléculaire |
222.20 g/mol |
Nom IUPAC |
4-carbamoyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O4/c11-10(15)12-5-8(9(13)14)16-7-4-2-1-3-6(7)12/h1-4,8H,5H2,(H2,11,15)(H,13,14) |
Clé InChI |
CGSCJPNEWIFPIP-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC2=CC=CC=C2N1C(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-2-[2-(methylsulfanyl)propan-2-yl]pyrimidine-5-carboxylic acid](/img/structure/B13167846.png)











![1-[1-(Aminomethyl)cycloheptyl]ethan-1-ol](/img/structure/B13167936.png)
